1-Chloroethyl methyl sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

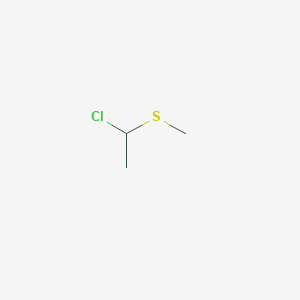

Properties

IUPAC Name |

1-chloro-1-methylsulfanylethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClS/c1-3(4)5-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVMALALJWFNST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloroethyl Methyl Sulfide: Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract: This technical guide provides a comprehensive overview of 1-Chloroethyl methyl sulfide, a versatile reagent in organic synthesis. The document delves into its fundamental chemical and physical properties, established synthetic routes, and key reactivity patterns. A significant focus is placed on its practical applications, particularly its role as a protective agent for functional groups and its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Detailed experimental protocols, safety considerations, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective and safe utilization.

Introduction and Core Properties

This compound, also known as chloromethyl methyl sulfide, is an organosulfur compound that serves as a valuable building block in synthetic organic chemistry.[1] It is primarily utilized for the introduction of the methylthiomethyl (MTM) moiety, a common protecting group for alcohols and carboxylic acids.[1][2] Its bifunctional nature, possessing both a reactive alkyl chloride and a thioether, makes it a versatile reagent for a variety of chemical transformations.[3]

It is important to note that while the topic specifies CAS number 33025-66-0, extensive database searches indicate that the correct and commonly referenced CAS number for this compound is 2373-51-5 . This guide will proceed with the data associated with CAS No. 2373-51-5.

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2373-51-5 | [4] |

| Molecular Formula | C₂H₅ClS | [3][5] |

| Molecular Weight | 96.58 g/mol | [3][4] |

| Appearance | Colorless to yellow or brown liquid | [2][3][5] |

| Boiling Point | 105-106 °C | [2][6][7] |

| Density | 1.153 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.498 | [2] |

| Flash Point | 17 °C (63 °F) | [6][7] |

| Solubility | Soluble in acetonitrile, ether, and dichloromethane. Insoluble in water. | [2][5] |

| Storage Conditions | 2-8°C, under inert gas, moisture sensitive | [2][3][7] |

Synthesis and Mechanism

The most prevalent and direct method for the synthesis of this compound is the electrophilic chlorination of dimethyl sulfide (DMS).[8] This reaction is a cornerstone for its laboratory and industrial-scale production.

Synthetic Pathway: Electrophilic Chlorination

The reaction typically involves treating dimethyl sulfide with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂).[1][8] The use of sulfuryl chloride is often preferred for its convenient handling as a liquid reagent.

The underlying mechanism involves an electrophilic substitution at the sulfur atom. The sulfur atom of dimethyl sulfide acts as a nucleophile, attacking the electrophilic chlorine source. This is followed by a rearrangement and deprotonation to yield the final α-chloro sulfide product.[8]

Caption: Synthesis of this compound via chlorination of DMS.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the lability of the chlorine atom, which is activated by the adjacent sulfur. This makes it an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.

Protection of Alcohols and Carboxylic Acids

A primary application of this reagent is in the protection of hydroxyl and carboxyl functional groups by converting them into methylthiomethyl (MTM) ethers and esters, respectively.[1][2] The MTM group is stable under a variety of reaction conditions but can be readily cleaved when desired, making it an effective protective group in multi-step syntheses.

The protection of an alcohol, for instance, is typically achieved by deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which then displaces the chloride from this compound.[2]

Role in Heterocyclic Synthesis

The ability to introduce a reactive methylene-sulfur linkage is harnessed in the synthesis of various heterocyclic compounds.[8] This functional group can act as a handle for subsequent cyclization reactions, enabling the construction of diverse and complex ring systems that are often scaffolds for bioactive molecules.[3][8]

Methylene Transfer Reagent

This compound also functions as a methylene transfer reagent, for example, in iron(II)-mediated cyclopropanation reactions.[2] This highlights its utility in carbon-carbon bond formation.

The methylthio group plays a significant role in many antitumor bioactive molecules and candidate drugs.[9] The introduction of this moiety using reagents like this compound is therefore of considerable interest in drug discovery and development.[3][9]

Experimental Protocol: Protection of a Primary Alcohol

This section provides a detailed, self-validating protocol for the protection of a primary alcohol using this compound to form a methylthiomethyl (MTM) ether.

Objective: To protect benzyl alcohol as its MTM ether.

Materials:

-

Benzyl alcohol

-

This compound (CAS 2373-51-5)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert gas line (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Caption: Experimental workflow for the MTM protection of an alcohol.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Substrate Addition: Add benzyl alcohol (1.0 eq) to the cooled THF.

-

Deprotonation: Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirring solution. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide, activating it for the subsequent substitution reaction. The reaction is exothermic and produces H₂ gas, necessitating slow addition at 0 °C.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become cloudy as the sodium salt forms.

-

Reagent Addition: Add this compound (1.2 eq) dropwise via syringe to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

-

Monitoring (Self-Validation): Monitor the reaction's progress by TLC. A new spot corresponding to the more nonpolar MTM-protected product should appear, and the starting material spot should diminish. This confirms the conversion is proceeding as expected.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.

-

Workup: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure MTM ether.

-

Characterization (Self-Validation): Confirm the structure and purity of the product using ¹H and ¹³C NMR spectroscopy. The appearance of characteristic peaks for the MTM group (a singlet around δ 4.7 ppm for the -O-CH₂-S- protons and a singlet around δ 2.2 ppm for the -S-CH₃ protons in ¹H NMR) validates the success of the protection step.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11]

-

Flammability: It is a highly flammable liquid and vapor.[10][12] Keep away from heat, sparks, open flames, and other ignition sources.[12] Containers should be kept tightly closed and stored in a cool, well-ventilated area.[12]

-

Toxicity and Irritation: The compound is harmful if swallowed and irritating to the eyes, skin, and respiratory system.[10][12] Accidental ingestion may be harmful.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]

-

Handling: Use non-sparking tools and take precautionary measures against static discharge.[12] Avoid inhalation of vapors.[11]

-

Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[6][12]

-

Decomposition: Hazardous decomposition products formed under fire conditions include carbon oxides, sulfur oxides, and hydrogen chloride gas.[6][12]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is simple and characteristic, showing two singlets. One singlet appears around 4.7 ppm corresponding to the two protons of the chloromethyl group (-SCH₂Cl), and another singlet appears around 2.3 ppm for the three protons of the methyl group (-SCH₃).[13]

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the two carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M⁺) at m/z 96 and a characteristic M+2 peak at m/z 98 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.[13] The base peak is often observed at m/z 61, corresponding to the [CH₂SCH₃]⁺ fragment.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum will display C-H stretching and bending vibrations. The C-Cl stretch typically appears in the fingerprint region.

Conclusion

This compound (CAS 2373-51-5) is a potent and versatile reagent with significant applications in organic synthesis, particularly in the realm of protecting group chemistry and the synthesis of sulfur-containing heterocycles. Its utility is rooted in its straightforward synthesis and predictable reactivity. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for its safe and effective application in research and development, contributing to advancements in drug discovery and materials science.

References

-

ResearchGate. (n.d.). Application of methyl sulfide drugs and isotopic labeling. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloromethyl methyl sulfide. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). Chloromethyl methyl sulfide. Retrieved February 4, 2026, from [Link]

-

Chemsrc. (2025, August 20). Chloromethyl Methyl Sulfide | CAS#:2373-51-5. Retrieved February 4, 2026, from [Link]

-

SpectraBase. (n.d.). Chloromethyl methyl sulfide. Retrieved February 4, 2026, from [Link]

Sources

- 1. Chloromethyl methyl sulfide - Wikipedia [en.wikipedia.org]

- 2. CHLOROMETHYL METHYL SULFIDE | 2373-51-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Chloromethyl methyl sulfide | C2H5ClS | CID 16916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CHLOROMETHYL METHYL SULFIDE - Safety Data Sheet [chemicalbook.com]

- 7. Chloromethyl Methyl Sulfide | CAS#:2373-51-5 | Chemsrc [chemsrc.com]

- 8. Chloromethyl methyl sulfide | 2373-51-5 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. CHLOROMETHYL METHYL SULFIDE(2373-51-5) 1H NMR spectrum [chemicalbook.com]

Structure and reactivity of alpha-chloroethyl methyl sulfide

An In-depth Technical Guide to the Structure and Reactivity of α-Chloroethyl Methyl Sulfide

Abstract

This technical guide provides a comprehensive analysis of α-chloroethyl methyl sulfide (1-chloroethyl methyl sulfide), a reactive organosulfur compound. While its isomers, particularly chloromethyl methyl sulfide, are well-documented, α-chloroethyl methyl sulfide presents unique structural and reactivity characteristics due to the placement of the chlorine atom on a secondary carbon adjacent to the sulfur atom. This document elucidates its structure, plausible synthetic routes, and core reactivity principles. Emphasis is placed on the mechanistic dichotomy between Sₙ2 and Sₙ1-like pathways, highlighting the pivotal role of the neighboring sulfur atom in stabilizing cationic intermediates. This guide is intended for researchers, chemists, and professionals in drug development who require a deep understanding of electrophilic sulfur-containing intermediates.

Introduction and Structural Elucidation

α-Chloroethyl methyl sulfide, with the chemical formula C₃H₇ClS, is a member of the α-halo sulfide class of compounds. It is crucial to distinguish it from its structural isomers:

-

α-Chloroethyl methyl sulfide (CH₃SCH(Cl)CH₃): The focus of this guide. The chlorine is on the ethyl group's alpha-carbon (C1).

-

β-Chloroethyl methyl sulfide (CH₃SCH₂CH₂Cl): A well-known vesicant and analog of sulfur mustards.[1][2] The chlorine is on the beta-carbon.

-

Chloromethyl ethyl sulfide (CH₃CH₂SCH₂Cl): Another primary alkyl halide isomer.

The defining feature of α-chloroethyl methyl sulfide is the sulfur atom's proximity to the electrophilic carbon center. This arrangement profoundly influences the molecule's stability and reaction pathways, deviating significantly from simple secondary alkyl halides.

Physicochemical Properties (Predicted and Inferred)

Specific experimental data for α-chloroethyl methyl sulfide is scarce in the literature. However, based on its structure and data from related compounds like chloromethyl methyl sulfide[3], we can infer its key properties.

| Property | Predicted/Inferred Value | Rationale & Commentary |

| Molecular Weight | 110.60 g/mol | Calculated from atomic masses. |

| Appearance | Colorless to pale yellow liquid | Typical for small organosulfur compounds. |

| Odor | Pungent, unpleasant | Characteristic of volatile sulfides. |

| Boiling Point | ~115-125 °C | Expected to be slightly higher than chloromethyl methyl sulfide (105 °C) due to the larger alkyl chain. |

| Density | ~1.05-1.15 g/mL | Similar to related α-chloro sulfides. |

| Solubility | Soluble in organic solvents (ether, CH₂Cl₂, THF); Insoluble in water.[3] | Expected to be moisture-sensitive and likely hydrolyzes in water. |

| Stability | Limited; moisture-sensitive.[3] | The C-Cl bond is activated by the adjacent sulfur, making it prone to hydrolysis and decomposition. Should be stored under inert atmosphere at low temperatures (2-8°C). |

Spectroscopic Characterization (Predicted)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment & Rationale |

| ¹H NMR | 5.2 - 5.4 | Quartet (q) | ~6.5 - 7.0 Hz | CH -Cl |

| 2.2 - 2.4 | Singlet (s) | N/A | S-CH₃ | |

| 1.7 - 1.9 | Doublet (d) | ~6.5 - 7.0 Hz | CH-CH₃ | |

| ¹³C NMR | 60 - 65 | CH | N/A | C -Cl |

| 20 - 25 | CH₃ | N/A | C-CH₃ | |

| 14 - 18 | CH₃ | N/A | S-CH₃ |

Synthesis of α-Chloroethyl Methyl Sulfide

The synthesis of α-chloro sulfides can be challenging due to their reactivity and potential for side reactions. Two primary strategies are considered the most viable for preparing α-chloroethyl methyl sulfide.

Method A: Direct Chlorination of Ethyl Methyl Sulfide

The most direct approach is the electrophilic chlorination of the parent sulfide.[4] Reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are commonly employed.[4][5]

Reaction: CH₃SCH₂CH₃ + Cl-X → CH₃SCH(Cl)CH₃ + H-X (where Cl-X = NCS, SO₂Cl₂)

Causality and Experimental Considerations: The mechanism involves an initial attack of the electron-rich sulfur on the electrophilic chlorine source, forming a chlorosulfonium ylide intermediate which then rearranges.[4] A critical challenge in this synthesis is regioselectivity . Chlorination can occur at either carbon adjacent to the sulfur.

-

α-position (ethyl group): Leads to the desired product, this compound.

-

α'-position (methyl group): Leads to the isomeric byproduct, chloromethyl ethyl sulfide.

The product ratio is governed by steric and electronic factors, with chlorination often favoring the less sterically hindered site.[4] Careful control of reaction temperature and the choice of chlorinating agent are paramount to maximizing the yield of the desired isomer.

-

To a stirred solution of ethyl methyl sulfide (1.0 eq.) in a dry, inert solvent (e.g., CCl₄ or CH₂Cl₂) under an argon atmosphere, add N-Chlorosuccinimide (1.05 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 10-16 hours, monitoring progress by GC-MS or TLC.

-

Upon completion, filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via fractional distillation under vacuum to separate the isomers and obtain the pure α-chloroethyl methyl sulfide.

Method B: Pummerer Rearrangement

The Pummerer rearrangement is a classic transformation of a sulfoxide into an α-acyloxy thioether using an acid anhydride.[6] A key variation of this reaction uses thionyl chloride (SOCl₂) to directly yield an α-chloro thioether.[6]

Reaction: CH₃S(O)CH₂CH₃ + SOCl₂ → [Intermediate] → CH₃SCH(Cl)CH₃ + SO₂ + HCl

Causality and Mechanism: This method offers excellent regioselectivity. The reaction is initiated by the acylation of the sulfoxide oxygen by the electrophilic reagent.[6] Subsequent elimination of a proton from the adjacent carbon generates a highly electrophilic thial (sulfenium) cation intermediate.[6] This intermediate is then attacked by the chloride anion to furnish the final product. The proton abstraction occurs preferentially from the more substituted carbon if it can stabilize the intermediate, but is primarily dictated by the initial sulfoxide structure.

Caption: Synthetic workflow via oxidation and Pummerer rearrangement.

Reactivity and Mechanistic Pathways

The reactivity of α-chloroethyl methyl sulfide is dominated by nucleophilic substitution. The neighboring sulfur atom enables mechanistic pathways unavailable to simple alkyl halides, leading to significantly enhanced reactivity. The molecule exists at the crossroads of Sₙ1 and Sₙ2 mechanisms.

The Role of Anchimeric Assistance

The lone pairs on the sulfur atom play a crucial role in a phenomenon known as anchimeric assistance (or neighboring group participation). The sulfur can act as an internal nucleophile, displacing the chloride leaving group to form a cyclic episulfonium ion (or thiranium ion) intermediate.

This participation stabilizes the developing positive charge, making the departure of the leaving group much more favorable than in a typical secondary alkyl chloride. This mechanism is analogous to the mode of action of highly toxic sulfur mustards.

Mechanistic Dichotomy: Sₙ1-like vs. Sₙ2

A nucleophile (Nu⁻) can react with α-chloroethyl methyl sulfide via two competing pathways. The preferred pathway is highly dependent on the solvent, the nature of the nucleophile, and steric factors.

-

Sₙ2 Pathway (Direct Attack): A strong, unhindered nucleophile can attack the electrophilic carbon directly, displacing the chloride in a single, concerted step with inversion of stereochemistry.[7]

-

Sₙ1-like Pathway (Intermediate Formation): The C-Cl bond ionizes with assistance from the neighboring sulfur atom to form a resonance-stabilized sulfenium cation intermediate. This planar intermediate is then rapidly attacked by the nucleophile from either face, leading to a racemic mixture if the starting material were chiral.

Caption: Competing Sₙ1-like and Sₙ2 reaction pathways.

Field Insights: The Sₙ1-like pathway via the stabilized sulfenium cation is often dominant, especially with weaker nucleophiles or in polar, protic solvents that can support ion formation. This explains why α-chloro sulfides are potent electrophiles and excellent alkylating agents, reacting much faster than their oxygen-containing analogs (α-chloro ethers).

Applications in Synthesis

While specific drug development applications for α-chloroethyl methyl sulfide are not widely reported, its structural motif makes it a potentially valuable synthetic intermediate. Its primary utility lies in its function as an electrophile to introduce the 1-(methylthio)ethyl moiety into a target molecule.

-

C-Alkylation: Reaction with carbon nucleophiles like enolates or organometallics can form new C-C bonds.

-

Heteroatom Alkylation: It can readily alkylate amines, alcohols, and thiols. This reactivity is analogous to its isomer, chloromethyl methyl sulfide, which is used to install the methylthiomethyl (MTM) protecting group on alcohols and carboxylic acids.[3]

-

Thioacetal Formation: The resulting product, R-CH(SMe)CH₃, is a thioacetal derivative, which can be a precursor to aldehydes or ketones through hydrolysis under specific conditions.

Safety, Handling, and Storage

α-Chloroethyl methyl sulfide must be handled with extreme caution, assuming it possesses hazards similar to or greater than related α-chloro sulfides and sulfur mustards.

-

Toxicity: It is expected to be a potent alkylating agent and should be considered toxic and corrosive.[8][9] Alkylating agents are often carcinogenic and can cause severe burns upon contact with skin and eyes.[9]

-

Flammability: The compound is a flammable liquid and vapor.[8] Keep away from heat, sparks, and open flames.

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C). It is incompatible with strong oxidizing agents, strong bases, and moisture.[10]

-

Decomposition: Upon combustion or hydrolysis, it may produce toxic and corrosive gases, including hydrogen chloride, sulfur oxides, and carbon monoxide.[10]

Conclusion

α-Chloroethyl methyl sulfide is a reactive and mechanistically intriguing molecule whose properties are dictated by the interplay between a secondary alkyl halide and a neighboring sulfur atom. While not as commercially prevalent as its isomers, its heightened reactivity, driven by anchimeric assistance and the formation of a stabilized sulfenium cation, makes it a potent electrophile. Understanding its synthesis via regioselective chlorination or Pummerer-type reactions, and its dualistic Sₙ1/Sₙ2 reactivity, provides chemists with a powerful conceptual framework for manipulating complex organosulfur compounds in research and development. Due to its presumed toxicity, all handling must adhere to strict safety protocols.

References

- Google Patents. (n.d.). CN111788178A - Synthesis of methyl ethyl sulfide and related production system.

-

Organic Syntheses. (n.d.). β-CHLOROETHYL METHYL SULFIDE. Org. Synth. Coll. Vol. 2, p.384. Retrieved from [Link]

-

YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopropanation using an iron-containing methylene transfer reagent. Org. Synth. 1992, 70, 1. Retrieved from [Link]

-

PubChem. (n.d.). Chloromethyl methyl sulfide. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroethyl methyl sulfide. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]

-

ResearchGate. (2006). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

ResearchGate. (2018). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF HOMOLEPTIC TRIORGANOPNICTOGEN(III) COMPOUNDS – USEFUL PRECURSORS FOR FUNCTIONA. Retrieved from [Link]

-

ACS Publications. (2004). Origin of the reactivity of allyl chloride and .alpha.-chloroacetaldehyde in SN2 nucleophilic substitution reactions: a theoretical comparison. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2018). Transition Metal‐Free Formal C H/C H Coupling of Arylacetamides and Sulfoxides: An Interrupted Pummerer/[3][11]‐sigmatropic Rearrangement Sequence. Retrieved from [Link]

-

ResearchGate. (2015). Applications of N -Chlorosuccinimide in Organic Synthesis. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. spectrabase.com [spectrabase.com]

- 3. CHLOROMETHYL METHYL SULFIDE | 2373-51-5 [chemicalbook.com]

- 4. Chloromethyl methyl sulfide | 2373-51-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 8. Chloromethyl methyl sulfide | C2H5ClS | CID 16916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN111788178A - Synthesis of methyl ethyl sulfide and related production system - Google Patents [patents.google.com]

Distinguishing Isomeric Chloroalkyl Sulfides: A Technical Guide to 1-Chloroethyl Methyl Sulfide and 2-Chloroethyl Methyl Sulfide for Researchers

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the key distinctions between 1-chloroethyl methyl sulfide and 2-chloroethyl methyl sulfide. This document will delve into their synthesis, chemical and physical properties, reactivity, and most importantly, the analytical techniques for their unambiguous differentiation.

Introduction: The Significance of Isomeric Purity

This compound (more commonly known as chloromethyl methyl sulfide) and 2-chloroethyl methyl sulfide are structural isomers with the same molecular formula (C₃H₇ClS) but different arrangements of atoms. This seemingly subtle difference in structure leads to significant variations in their chemical reactivity and biological activity. In the context of pharmaceutical development and chemical synthesis, the presence of one isomer as an impurity can drastically alter the outcome of a reaction or the pharmacological profile of a target molecule. Therefore, the ability to selectively synthesize and analytically distinguish between these two isomers is of paramount importance.

2-Chloroethyl methyl sulfide is known to be a monofunctional analog of sulfur mustard, a potent chemical warfare agent, and is used in research to study its toxic effects. This compound, on the other hand, is a versatile reagent in organic synthesis.[1] This guide will equip the reader with the fundamental knowledge and practical methodologies to confidently work with and characterize these two important chemical entities.

Synthesis Strategies: Controlling Isomer Formation

The selective synthesis of each isomer is the first step in ensuring the purity of subsequent experiments. The choice of starting materials and reaction conditions dictates the final product.

Synthesis of this compound (Chloromethyl Methyl Sulfide)

The most common and direct method for the synthesis of this compound is the electrophilic chlorination of dimethyl sulfide.[2] This reaction proceeds via an electrophilic substitution at the sulfur atom, followed by a rearrangement and deprotonation to yield the α-chloro sulfide.

Reaction Scheme:

(CH₃)₂S + Cl₂ → [ (CH₃)₂S-Cl ]⁺Cl⁻ → CH₃SCH₂Cl + HCl

Common chlorinating agents for this transformation include elemental chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂).[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Dimethyl sulfide

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., dichloromethane)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl sulfide in an inert solvent under a nitrogen atmosphere.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of sulfuryl chloride in the same solvent from the dropping funnel to the stirred solution of dimethyl sulfide.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

Synthesis of 2-Chloroethyl Methyl Sulfide

The synthesis of 2-chloroethyl methyl sulfide is typically achieved through the chlorination of 2-hydroxyethyl methyl sulfide.[3][4] This method avoids the formation of the 1-chloro isomer.

Reaction Scheme:

HOCH₂CH₂SCH₃ + SOCl₂ → ClCH₂CH₂SCH₃ + SO₂ + HCl

A common and effective chlorinating agent for this reaction is thionyl chloride (SOCl₂).[3][4]

Experimental Protocol: Synthesis of 2-Chloroethyl Methyl Sulfide [3]

Materials:

-

2-Hydroxyethyl methyl sulfide

-

Thionyl chloride (SOCl₂)

-

Dry chloroform

-

Three-necked flask

-

Dropping funnel

-

Mechanical stirrer

-

Condenser with a trap for HCl and SO₂ vapors

-

Steam bath

-

Distillation apparatus

Procedure:

-

In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a condenser, mix 2-hydroxyethyl methyl sulfide with dry chloroform.

-

Heat the flask on a steam bath.

-

Add a solution of thionyl chloride in dry chloroform dropwise to the reaction mixture over a period of about two hours while stirring vigorously.

-

After the addition is complete, continue stirring for approximately four hours.

-

Distill the chloroform on the steam bath.

-

Distill the residue under reduced pressure to obtain pure 2-chloroethyl methyl sulfide.

Comparative Physicochemical Properties

The distinct structural arrangements of the two isomers give rise to different physical properties, which can be used for their initial characterization.

| Property | This compound | 2-Chloroethyl Methyl Sulfide |

| Molecular Weight | 96.58 g/mol [5][6] | 110.61 g/mol [7] |

| Boiling Point | 105 °C (lit.)[6][8] | 140 °C (atmospheric pressure)[3], 55-56 °C/30 mm Hg[3] |

| Density | 1.153 g/mL at 25 °C (lit.)[6][8] | Not readily available |

| Refractive Index | n20/D 1.498 (lit.)[6][8] | Not readily available |

| Appearance | Clear yellow to brown liquid[8] | Yellow liquid with a stench[7] |

Spectroscopic Distinction: The Key to Unambiguous Identification

Spectroscopic methods provide the most definitive means of distinguishing between this compound and 2-chloroethyl methyl sulfide. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR and ¹³C NMR spectra of the two isomers are expected to be significantly different due to the different chemical environments of the protons and carbon atoms.

Predicted ¹H NMR Spectral Features:

-

This compound (CH₃SCH₂Cl):

-

A singlet for the methyl protons (CH₃) at approximately δ 2.2-2.5 ppm.

-

A singlet for the methylene protons (CH₂) adjacent to both sulfur and chlorine at approximately δ 4.5-5.0 ppm.

-

-

2-Chloroethyl Methyl Sulfide (ClCH₂CH₂SCH₃):

-

A singlet for the methyl protons (CH₃) at approximately δ 2.1-2.3 ppm.

-

A triplet for the methylene protons (CH₂) adjacent to the sulfur atom at approximately δ 2.6-2.9 ppm.

-

A triplet for the methylene protons (CH₂) adjacent to the chlorine atom at approximately δ 3.5-3.8 ppm.

-

Predicted ¹³C NMR Spectral Features:

-

This compound (CH₃SCH₂Cl):

-

A signal for the methyl carbon (CH₃).

-

A signal for the methylene carbon (CH₂) attached to both S and Cl.

-

-

2-Chloroethyl Methyl Sulfide (ClCH₂CH₂SCH₃):

-

A signal for the methyl carbon (CH₃).

-

A signal for the methylene carbon (CH₂) adjacent to the sulfur.

-

A signal for the methylene carbon (CH₂) adjacent to the chlorine.

-

Publicly available spectral data from sources like PubChem can be consulted for experimental values.[5][7]

Mass Spectrometry (MS)

The fragmentation patterns of the two isomers in mass spectrometry will also be distinct, providing another layer of confirmation.

Expected Fragmentation Patterns:

-

This compound (CH₃SCH₂Cl): The molecular ion peak (M⁺) would be observed. A prominent fragment would likely be [CH₃SCH₂]⁺ (m/z 61) resulting from the loss of the chlorine atom. Another significant fragment could be [CH₂Cl]⁺ (m/z 49/51).

-

2-Chloroethyl Methyl Sulfide (ClCH₂CH₂SCH₃): The molecular ion peak (M⁺) would be observed. A characteristic fragment would be [CH₃SCH₂CH₂]⁺ (m/z 75) from the loss of the chlorine atom. The base peak is often observed at m/z 61, corresponding to the [CH₃SCH₂]⁺ fragment, which can be formed through rearrangement.[7]

Chromatographic Separation

For mixtures of the two isomers, chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for their separation and quantification.

-

Gas Chromatography (GC): Due to their different boiling points, GC is an excellent method for separating this compound and 2-chloroethyl methyl sulfide. A non-polar or medium-polarity column should provide good resolution.

-

High-Performance Liquid Chromatography (HPLC): While these compounds lack a strong UV chromophore, derivatization can be employed to facilitate their detection by UV-Vis detectors.[9][10] Reversed-phase HPLC with a suitable mobile phase can be used for their separation.

Reactivity and Handling Considerations

The placement of the chlorine atom significantly influences the reactivity of these isomers.

-

This compound: The chlorine atom is activated by the adjacent sulfur atom, making it a good leaving group in nucleophilic substitution reactions. It is a useful reagent for introducing the methylthiomethyl (MTM) protecting group for alcohols.[8]

-

2-Chloroethyl Methyl Sulfide: The chlorine atom is less reactive than in the 1-isomer. However, this compound is known to be a vesicant (blistering agent) and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[3] It is also classified as a possible carcinogen.[7]

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the synthesis and characterization of 1- and 2-chloroethyl methyl sulfide.

Caption: Workflow for Isomer Synthesis and Characterization.

Conclusion

The ability to distinguish between this compound and 2-chloroethyl methyl sulfide is crucial for ensuring the safety, efficacy, and reproducibility of chemical and biological research. This guide has provided a comprehensive overview of their distinct synthetic pathways, physicochemical properties, and, most importantly, their unique spectroscopic signatures. By applying the principles and methodologies outlined herein, researchers can confidently identify and handle these isomers, thereby advancing their research with a higher degree of scientific rigor and integrity.

References

-

Organic Syntheses Procedure. β-CHLOROETHYL METHYL SULFIDE. Available from: [Link]

-

Semantic Scholar. Synthesis of 2-chloroethyl (13C)-methyl sulfide. Available from: [Link]

-

PubChem. 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Chloroethyl methyl sulfide | C3H7ClS | CID 10965. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Chloromethyl methyl sulfide | C2H5ClS | CID 16916. National Center for Biotechnology Information. Available from: [Link]

-

Annals of Military and Health Sciences Research. Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Available from: [Link]

-

Defense Technical Information Center. High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Available from: [Link]

-

NIST WebBook. 2-Chloroethyl methyl sulfide. National Institute of Standards and Technology. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chloromethyl methyl sulfide | 2373-51-5 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Chloromethyl methyl sulfide | C2H5ClS | CID 16916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. クロロメチルメチルスルフィド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Chloroethyl methyl sulfide | C3H7ClS | CID 10965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CHLOROMETHYL METHYL SULFIDE | 2373-51-5 [chemicalbook.com]

- 9. 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Chemical Stability of 1-Chloroethyl Methyl Sulfide in Solution

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Reactive Nature of α-Chloro Sulfides

1-Chloroethyl methyl sulfide, and its more commonly referenced isomer chloromethyl methyl sulfide, belong to the class of α-chloro sulfides. These compounds are characterized by a chlorine atom and a sulfur atom attached to the same carbon, a structural motif that imparts significant and nuanced reactivity. While valuable as synthetic intermediates, particularly for the introduction of the methylthiomethyl (MTM) protecting group, their utility is intrinsically linked to their stability—or lack thereof—in various chemical environments.[1] This guide, intended for senior application scientists and drug development professionals, provides a deep dive into the chemical stability of this compound in solution. It moves beyond a simple recitation of facts to explain the underlying principles governing its decomposition, offering both theoretical understanding and practical, field-proven methodologies for its study.

The Core of Instability: Mechanistic Underpinnings of Decomposition

The chemical stability of this compound in solution is primarily dictated by its susceptibility to solvolysis, a reaction in which the solvent acts as the nucleophile. The predominant pathway for this degradation is nucleophilic substitution, where the chlorine atom is displaced.[2] The mechanism of this process is not straightforward and can exhibit both Sₙ1 and Sₙ2 characteristics depending on the specific conditions.[2]

However, extensive studies on analogous α-chloro sulfides, such as chloromethyl aryl sulfides, strongly suggest a mechanism that leans towards an Sₙ1-like pathway involving participation from the adjacent sulfur atom. The hydrolysis of these related compounds has been shown to follow first-order kinetics, with the rate being independent of the hydrogen ion concentration. This indicates that the rate-determining step is the ionization of the C-Cl bond, a process that is significantly accelerated by the neighboring sulfur atom.[2]

This anchimeric assistance from the sulfur atom proceeds through the formation of a stabilized sulfonium-carbocation intermediate. The lone pair of electrons on the sulfur atom helps to delocalize the developing positive charge on the α-carbon as the chloride ion departs, thereby lowering the activation energy of the ionization step.

Sources

The Dual Nature of α-Chloro Sulfides: An In-depth Technical Guide to Electrophilicity and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, electrophilic nature, and diverse reaction mechanisms of α-chloro sulfides. These versatile synthetic intermediates serve as powerful tools in organic chemistry, offering pathways to a wide array of functionalized molecules. By understanding the underlying principles governing their reactivity, researchers can strategically employ α-chloro sulfides in the design and execution of complex synthetic routes, particularly in the realm of drug development where the introduction of sulfur-containing moieties is of significant interest.

The Electronic Landscape of α-Chloro Sulfides: Unraveling the Source of Electrophilicity

The reactivity of α-chloro sulfides stems from the unique electronic interplay between the sulfur and chlorine atoms positioned on the same carbon. The electronegative chlorine atom polarizes the C-Cl bond, creating a partial positive charge (δ+) on the α-carbon and rendering it susceptible to nucleophilic attack.

However, the adjacent sulfur atom plays a more complex and determinative role. Through-bond inductive effects and the potential for lone pair donation (p-orbital overlap) significantly influence the stability of intermediates and transition states. The sulfur atom's ability to stabilize an adjacent positive charge is a key determinant of the reaction pathway.

The Pivotal Role of the Thionium Ion Intermediate

A central feature of α-chloro sulfide reactivity is the facile formation of a resonance-stabilized thionium ion upon departure of the chloride leaving group. This cation is stabilized by the adjacent sulfur atom, which can donate a lone pair of electrons to the electron-deficient carbon, delocalizing the positive charge. This stabilization significantly lowers the activation energy for its formation, making SN1-type pathways highly accessible.

Computational studies have provided valuable insights into the stability and electronic structure of thionium ions. Density functional theory (DFT) calculations have shown that the positive charge in the thionium ion is shared between the carbon and sulfur atoms, with a significant degree of C-S double bond character. This delocalization is a primary reason for the high reactivity of α-chloro sulfides as electrophiles.[1]

Caption: Formation of a resonance-stabilized thionium ion from an α-chloro sulfide.

Navigating the Reaction Pathways: Substitution vs. Elimination

The fate of an α-chloro sulfide in the presence of a nucleophile is a delicate balance between substitution and elimination pathways. The specific outcome is dictated by a combination of factors, including the structure of the α-chloro sulfide, the nature of the nucleophile, the solvent, and the reaction temperature.

Nucleophilic Substitution: SN1 and SN2 Mechanisms

Nucleophilic substitution is a dominant reaction pathway for α-chloro sulfides, proceeding through either a unimolecular (SN1) or bimolecular (SN2) mechanism.

-

SN1 Pathway: This mechanism is favored for α-chloro sulfides that can form a relatively stable thionium ion. Tertiary and secondary α-chloro sulfides, as well as those with electron-donating groups on the sulfur or α-carbon, tend to react via an SN1 pathway. The reaction is characterized by a two-step process: initial, rate-determining ionization to the thionium ion, followed by rapid attack of the nucleophile. Weak nucleophiles and polar, protic solvents that can solvate both the departing chloride anion and the thionium ion intermediate promote the SN1 mechanism.

-

SN2 Pathway: For primary and less sterically hindered α-chloro sulfides, a direct, concerted SN2 displacement of the chloride by a strong nucleophile can occur. This pathway is favored by strong, anionic nucleophiles and polar, aprotic solvents that do not extensively solvate the nucleophile, thus enhancing its reactivity. The reaction proceeds with inversion of stereochemistry at the α-carbon if it is a chiral center.

Caption: Comparison of SN1 and SN2 pathways for α-chloro sulfides.

Elimination Reactions: A Competing Pathway

In the presence of a strong, sterically hindered base, or at elevated temperatures, α-chloro sulfides can undergo elimination reactions to form vinyl sulfides. These reactions typically follow either an E1 or E2 mechanism.

-

E2 Mechanism: This concerted pathway involves the simultaneous removal of a proton from the β-carbon and departure of the chloride leaving group. It is favored by strong, non-nucleophilic bases. The regioselectivity of the E2 elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product.[2][3] However, with a sterically bulky base, the less substituted Hofmann product may be favored.

-

E1 Mechanism: This two-step pathway proceeds through the formation of a thionium ion intermediate, followed by deprotonation at the β-carbon by a weak base. E1 reactions are more common for tertiary α-chloro sulfides and are often in competition with SN1 reactions. The regioselectivity of E1 reactions also generally follows Zaitsev's rule.[4]

Synthetic Utility: Reactions with Diverse Nucleophiles

The electrophilic nature of α-chloro sulfides allows for the formation of a wide variety of carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation

-

Grignard Reagents and Organolithiums: These strong carbon nucleophiles readily react with α-chloro sulfides to form new C-C bonds. The reaction is a powerful tool for the alkylation and arylation at the α-position to the sulfur atom.

-

Enolates and Silyl Enol Ethers: These nucleophiles provide a route to α-thio-substituted carbonyl compounds, which are valuable synthetic intermediates.

Carbon-Heteroatom Bond Formation

-

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing nucleophiles react with α-chloro sulfides to form α-amino sulfides. These products can be further manipulated, for example, by oxidation to the corresponding sulfoxides or sulfones, which have applications in medicinal chemistry.

-

Oxygen Nucleophiles: Alcohols and carboxylates can act as nucleophiles to produce α-alkoxy and α-acyloxy sulfides, respectively. The latter are the characteristic products of the Pummerer rearrangement.

-

Sulfur Nucleophiles: Thiols and thiolates are excellent nucleophiles for displacing the chloride in α-chloro sulfides, leading to the formation of dithioacetals and related compounds.[5]

Table 1: Representative Nucleophilic Substitution Reactions of α-Chloro Sulfides

| Nucleophile | Product | Typical Conditions | Notes |

| R'MgX (Grignard) | R-S-C(R')-R'' | Et₂O or THF, 0 °C to rt | Efficient C-C bond formation. |

| R'Li (Organolithium) | R-S-C(R')-R'' | Hexanes/THF, -78 °C to rt | Highly reactive nucleophiles. |

| R'₂CuLi (Cuprate) | R-S-C(R')-R'' | THF, -78 °C to rt | Softer nucleophiles, good for conjugate addition if applicable. |

| Silyl Enol Ether | α-(Alkylthio)ketone | Lewis acid (e.g., TiCl₄), CH₂Cl₂, -78 °C | Forms α-functionalized carbonyl compounds. |

| R'NH₂ (Amine) | R-S-C(R')-NHR' | Aprotic solvent (e.g., CH₂Cl₂), base (e.g., Et₃N) | Formation of α-amino sulfides. |

| NaN₃ (Sodium Azide) | R-S-C(R')-N₃ | DMF or CH₃CN, rt | Synthesis of α-azido sulfides. |

| R'OH (Alcohol) | R-S-C(R')-OR' | Base (e.g., NaH), THF | Formation of α-alkoxy sulfides. |

| R'SH (Thiol) | R-S-C(R')-SR' | Base (e.g., Et₃N), CH₂Cl₂ | Synthesis of dithioacetals. |

Key Experimental Protocols

Synthesis of α-Chloro Sulfides from Sulfides

A common and efficient method for the synthesis of α-chloro sulfides is the direct chlorination of sulfides using N-chlorosuccinimide (NCS).[6]

Step-by-Step Protocol:

-

Dissolution: Dissolve the starting sulfide (1.0 equiv) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of NCS: Add N-chlorosuccinimide (1.0-1.2 equiv) portion-wise to the stirred solution at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Workup: Upon completion, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining NCS, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude α-chloro sulfide can often be used directly in the next step or purified by vacuum distillation or column chromatography on silica gel.

Caption: General workflow for the synthesis of α-chloro sulfides using NCS.

Pummerer Rearrangement: Generation of α-Acyloxy Sulfides

The Pummerer rearrangement is a classic transformation of a sulfoxide into an α-acyloxy sulfide, proceeding through a thionium ion intermediate.[7][8][9]

Step-by-Step Protocol:

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfoxide (1.0 equiv).

-

Addition of Anhydride: Add a significant excess of acetic anhydride (Ac₂O) (typically 5-10 equivalents), which often serves as both the reagent and solvent.

-

Heating: Heat the reaction mixture to reflux (around 140 °C) and monitor the reaction by TLC or GC. The reaction time can vary from a few hours to overnight.

-

Workup: After completion, cool the reaction mixture to room temperature and carefully quench the excess acetic anhydride by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α-acetoxy sulfide can be purified by column chromatography on silica gel.

Caption: Workflow for the Pummerer rearrangement to form an α-acetoxy sulfide.

Reaction of an α-Chloro Sulfide with an Amine

This protocol outlines a general procedure for the synthesis of an α-amino sulfide.

Step-by-Step Protocol:

-

Amine Solution: In a round-bottom flask, dissolve the amine (1.0-1.2 equiv) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2-1.5 equiv) in a dry, aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of α-Chloro Sulfide: Slowly add a solution of the α-chloro sulfide (1.0 equiv) in the same solvent to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

-

Workup: Upon completion, wash the reaction mixture with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α-amino sulfide can be purified by column chromatography on silica gel.

Conclusion

α-Chloro sulfides are highly valuable and versatile intermediates in organic synthesis. Their electrophilicity, tunable reactivity, and the ability to form stabilized thionium ion intermediates allow for a wide range of transformations. A thorough understanding of the factors that govern the competition between SN1, SN2, E1, and E2 pathways is crucial for the successful application of these reagents in the synthesis of complex molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of α-chloro sulfides in their own research endeavors.

References

-

Mustard gas. (2024, December 23). Wikipedia. Retrieved January 28, 2026, from [Link]

-

Carbone, A., et al. (2023). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules, 28(14), 5351. [Link]

-

Kruse, C. G., et al. (1987). Synthetic applications of cyclic .alpha.-chloro ethers and thioethers. 4. Use of (thio)acetal esters as reagents for the protection of alcohols. Synthesis of 2-tetrahydrothienyl ethers. The Journal of Organic Chemistry, 52(14), 3079-3085. [Link]

-

Zaitsev's Rule. (2023, November 6). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Yoshida, J., et al. (2017). Generation, Characterization, and Reactions of Thionium Ions Based on the Indirect Cation Pool Method. Journal of the American Chemical Society, 139(42), 14946-14949. [Link]

-

Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10366-10430. [Link]

-

Thiol Chlorination with N-Chlorosuccinimide. (2023, July 3). Edinburgh Research Explorer. Retrieved January 28, 2026, from [Link]

-

Pummerer rearrangement. (2023, December 14). Wikipedia. Retrieved January 28, 2026, from [Link]

-

S. M. T. H. S. S. A. G. G. (2022). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 7(44), 40098-40106. [Link]

-

Zaitsev's Rule – Regioselectivity of E2 Elimination with Practice. (n.d.). Chemistry Steps. Retrieved January 28, 2026, from [Link]

-

Sharma, P., et al. (2021). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules, 26(11), 3390. [Link]

-

Synthesis of Amines. (2022, October 30). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

T. A. T. S. A. T. (1980). Reactions of 2-(α-Haloalkyl)thiiranes with nucleophilic reagents: V. Reactions of 2-(α-Chloroalkyl)thiiranes with organolithium compounds. Journal of Heterocyclic Chemistry, 17(5), 937-940. [Link]

-

Reusch, W. (2023, January 22). Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

N., N. (2023). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Advances, 13(43), 30209-30216. [Link]

-

The reactions of sulfur nucleophiles and diazo carbonyl compounds a The.... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Movassagh, B., & Soleiman-Beigi, M. (2008). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. Organic Letters, 10(23), 5461-5464. [Link]

-

Elimination Reactions- Zaitsev's Rule. (2023, November 6). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Kar, A. (2018). Applications of N-Chlorosuccinimide in Organic Synthesis. ResearchGate. Retrieved January 28, 2026, from [Link]

-

Danielsson, J. (2011). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org. Retrieved January 28, 2026, from [Link]

-

Singh, S., et al. (2019). Synthetic access to thiols: A review. Journal of Chemical Sciences, 131(1), 1-21. [Link]

-

Zhang, Y., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(26), 18635-18639. [Link]

-

C., M. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. . Retrieved January 28, 2026, from [Link]

-

Paquette, L. A., & Carr, R. V. (1986). .alpha.-Halo sulfones. XII. Chlorination of bridgehead sulfides and sulfones. Transannular double-bond formation in the base-induced rearrangement of bridgehead .alpha.-chloro sulfones. Journal of the American Chemical Society, 108(12), 3453-3459. [Link]

-

Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-2467. [Link]

-

Wolfe, S., & Kazmaier, P. M. (1979). Stereochemical aspects of the Pummerer reaction. Regioselectivity as a criterion for the differentiation of ylide and E2 pathway. Canadian Journal of Chemistry, 57(18), 2388-2395. [Link]

-

Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

Elimination Regioselectivity. (n.d.). Scribd. Retrieved January 28, 2026, from [Link]

-

Zhang, Y., et al. (2023). Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. Journal of the American Chemical Society, 145(44), 24193-24200. [Link]

-

Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

Procter, D. J. (2010). Beyond the Pummerer Reaction: Recent Developments in Thionium Ion Chemistry. University of Bath's research portal. Retrieved January 28, 2026, from [Link]

-

Kraka, E., & Cremer, D. (2010). Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States. Accounts of Chemical Research, 43(5), 591-601. [Link]

-

Pummerer Rearrangement. (2014, August 22). Chem-Station Int. Ed. Retrieved January 28, 2026, from [Link]

-

Regio- and stereoselectivity in elimination reactions. (2024, April 17). YouTube. Retrieved January 28, 2026, from [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 28, 2026, from [Link]

-

1. Nucleophilicity of Sulfur Compounds. (2023, January 22). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

The Gabriel Synthesis. (2023, June 5). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

Regioselectivity of E1 Reactions - Practice Problems. (n.d.). Chemistry Steps. Retrieved January 28, 2026, from [Link]

-

Thionitrosyl Complexes of Rhenium and Technetium with PPh3 and Chelating Ligands—Synthesis and Reactivity. (2024, July 31). MDPI. Retrieved January 28, 2026, from [Link]

-

Pummerer Rearrangement. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Wang, X., et al. (2018). A regio- and stereoselective entry to (Z)-β-halo alkenyl sulfides and their applications to access stereodefined trisubstituted alkenes. Organic & Biomolecular Chemistry, 16(43), 8344-8350. [Link]

-

Pummerer Rearrangement: An Overview. (2022, June 5). YouTube. Retrieved January 28, 2026, from [Link]

-

Li, Z., et al. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society, 146(4), 2779-2788. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 4. Regioselectivity of E1 Reactions - Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 8. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the NMR Spectral Data of Chloromethyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Versatile Reagent

Chloromethyl methyl sulfide (ClCH₂SCH₃) is a bifunctional organosulfur compound of significant interest in synthetic organic chemistry.[1] Its utility as a protecting group for alcohols and carboxylic acids, and as a reagent for the formation of methylthiomethyl (MTM) ethers and esters, underscores the importance of unambiguous structural characterization.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the verification of its molecular structure and for assessing its purity. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of chloromethyl methyl sulfide, offering insights into the interpretation of its spectra and a standardized protocol for data acquisition.

I. Deciphering the ¹H NMR Spectrum of Chloromethyl Methyl sulfide

The proton NMR spectrum of chloromethyl methyl sulfide is characterized by its simplicity, displaying two distinct singlets, which directly correspond to the two types of proton environments in the molecule.

A. Chemical Shift Assignments and Interpretation

The downfield singlet is attributed to the methylene protons (-CH₂Cl), while the upfield singlet corresponds to the methyl protons (-S-CH₃). This significant difference in chemical shift is a direct consequence of the disparate electronic environments of the two proton groups.

-

Methylene Protons (-CH₂Cl): The protons of the methylene group are directly attached to a carbon that is bonded to a highly electronegative chlorine atom. This proximity to chlorine results in a strong deshielding effect, causing these protons to resonate at a lower magnetic field (higher chemical shift).

-

Methyl Protons (-S-CH₃): The methyl protons are adjacent to a sulfur atom, which is less electronegative than chlorine. Consequently, these protons experience less deshielding and resonate at a higher magnetic field (lower chemical shift).

The observed singlet multiplicity for both signals is due to the absence of adjacent, non-equivalent protons. The three protons of the methyl group are chemically equivalent, as are the two protons of the methylene group. Furthermore, there are no protons on the adjacent sulfur or chlorine atoms to induce spin-spin coupling.

B. Quantitative Spectral Data

The following table summarizes the assigned ¹H NMR spectral data for chloromethyl methyl sulfide, acquired in deuterated chloroform (CDCl₃) at 300 MHz.[3]

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 4.722 | Singlet | 2H | -CH₂Cl |

| 2.302 | Singlet | 3H | -S-CH₃ |

II. Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of chloromethyl methyl sulfide is similarly straightforward, exhibiting two signals corresponding to the two carbon atoms in the molecule.

A. Rationale for Chemical Shift Assignments

The chemical shifts of the carbon atoms are also heavily influenced by the electronegativity of the neighboring atoms.

-

Methylene Carbon (-CH₂Cl): The carbon atom bonded to the chlorine atom is significantly deshielded due to the strong electron-withdrawing inductive effect of chlorine. This results in a downfield chemical shift.

-

Methyl Carbon (-S-CH₃): The methyl carbon, attached to the less electronegative sulfur atom, is more shielded and therefore resonates at a higher field (lower chemical shift).

B. Tabulated ¹³C NMR Data

The table below presents the approximate ¹³C NMR chemical shifts for chloromethyl methyl sulfide in CDCl₃.

| Approximate Chemical Shift (δ) [ppm] | Assignment |

| 48 - 53 | -CH₂Cl |

| ~16 | -S-CH₃ |

III. Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for the preparation and acquisition of high-quality NMR spectra of chloromethyl methyl sulfide.

A. Sample Preparation Workflow

Caption: Workflow for preparing a chloromethyl methyl sulfide NMR sample.

B. Step-by-Step Methodology

-

Sample Weighing: Accurately weigh between 5-25 mg of chloromethyl methyl sulfide for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[4]

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4] Gently swirl the vial to ensure the compound is fully dissolved.

-

Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine, ensuring the correct depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, typically with 8 to 16 scans.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or tetramethylsilane (TMS) if added as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the CDCl₃ triplet is centered at approximately 77.16 ppm.

-

IV. Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of chloromethyl methyl sulfide and highlights the distinct chemical environments of the protons and carbons, which give rise to the observed NMR signals.

Caption: Molecular structure and NMR signal assignments for chloromethyl methyl sulfide.

V. Conclusion

The ¹H and ¹³C NMR spectra of chloromethyl methyl sulfide are straightforward and readily interpretable, providing a definitive fingerprint of its molecular structure. The observed chemical shifts are dominated by the inductive effects of the neighboring sulfur and chlorine atoms. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the accurate and reliable characterization of this important chemical entity.

References

-

PubChem. Chloromethyl methyl sulfide. [Link]

-

SpectraBase. Chloromethyl methyl sulfide. [Link]

-

University College London. Sample Preparation. [Link]

-

Wikipedia. Chloromethyl methyl sulfide. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

Sources

Technical Deep Dive: Isomers of Chloroethyl Methyl Sulfide in Organic Synthesis

Executive Summary

This technical guide analyzes the structural isomers of chloroethyl methyl sulfide (

This document dissects the mechanistic divergence between anchimeric assistance (beta-chloro) and thionium ion stabilization (alpha-chloro), providing researchers with actionable protocols for their application in alkylation, heterocycle formation, and protecting group chemistry.

The Isomeric Landscape of

The molecular formula

| Isomer Name | Structure | Classification | Reactive Intermediate | Primary Application |

| 2-Chloroethyl methyl sulfide (CEMS) | Episulfonium Ion (Cyclic) | Mustard Simulant, Thioethylation | ||

| Chloromethyl ethyl sulfide | Thionium Ion (Planar) | Methylene Transfer, MTM Protection | ||

| 1-Chloroethyl methyl sulfide | Thionium Ion (Planar) | Regioselective Alkylation |

The Beta-Isomer: 2-Chloroethyl Methyl Sulfide (CEMS)

Mechanistic Profile: Anchimeric Assistance

CEMS (CAS 542-81-4) is the most widely cited isomer, primarily serving as a "Half-Mustard" in toxicological studies. Its reactivity is dominated by Neighboring Group Participation (NGP) . The sulfur lone pair acts as an internal nucleophile, displacing the beta-chloride to form a highly electrophilic, three-membered episulfonium ion .

This cyclic intermediate is kinetically accessible, making CEMS a potent alkylating agent even with weak nucleophiles. Unlike simple alkyl halides, the reaction rate is independent of nucleophile concentration (pseudo-first-order) because the rate-determining step is the formation of the episulfonium ring.

Synthetic Applications

1. Thioethylation of Nucleophiles:

CEMS is used to introduce the

-

Protocol Note: Reactions must be run in polar non-nucleophilic solvents (e.g.,

or DMF) to stabilize the cationic intermediate without competing for the alkylation.

2. Heterocycle Synthesis (Dihydro-1,4-oxathiines): CEMS reacts with alpha-hydroxy ketones or related bidentate nucleophiles to form six-membered heterocycles. The sulfur initially alkylates the oxygen, followed by ring closure.

Experimental Protocol: Nucleophilic Substitution

Objective: Synthesis of 2-(methylthio)ethyl-functionalized amine.

-

Preparation: Dissolve the secondary amine (1.0 equiv) and

(2.0 equiv) in anhydrous Acetonitrile ( -

Addition: Add 2-chloroethyl methyl sulfide (1.1 equiv) dropwise at 0°C under Argon.

-

Reaction: Allow to warm to room temperature. The formation of the episulfonium ion is rapid; however, steric hindrance at the amine can slow the ring-opening step. Heat to 50°C if monitoring shows stalled conversion.

-

Workup: Filter inorganic salts, concentrate the filtrate, and purify via flash chromatography.

-

Safety: Treat all waste with bleach (NaOCl) to oxidize any unreacted sulfide to the non-toxic sulfoxide/sulfone.

-

The Alpha-Isomers: Chloromethyl Ethyl Sulfide & this compound

Mechanistic Profile: The Pummerer Connection

Unlike the beta-isomer, alpha-chloro sulfides like chloromethyl ethyl sulfide (CAS 2373-51-5) cannot form a three-membered ring. Instead, they ionize to form a resonance-stabilized thionium ion (

This planar cation is a "harder" electrophile than the episulfonium ion and is highly susceptible to hydrolysis. These compounds are structurally related to the intermediates formed during the Pummerer rearrangement of sulfoxides.

Synthetic Applications

1. Methylene Transfer (Cyclopropanation): Chloromethyl ethyl sulfide serves as a methylene source in iron-mediated cyclopropanation reactions. The sulfur coordinates to the metal center, activating the carbon-chlorine bond for carbenoid-like transfer to olefins.

2. Protection of Alcohols (MTM Ethers):

While chloromethyl methyl sulfide is the standard reagent for forming Methylthiomethyl (MTM) ethers, the ethyl variant (chloromethyl ethyl sulfide) offers a slightly more lipophilic protecting group (

-

Mechanism:[1][2][3][4][5][6] The alcohol attacks the thionium ion generated in situ by base (NaH) and iodide catalysis (NaI).

Comparative Reactivity Diagram

The following diagram illustrates the divergent pathways of the Alpha and Beta isomers, highlighting why they yield different structural outcomes.

Figure 1: Mechanistic divergence between Beta-chloro (Anchimeric Assistance) and Alpha-chloro (Resonance Stabilization) pathways.

Safety & Toxicology: A Critical Distinction

Researchers must distinguish the toxicological profiles of these isomers.

-

CEMS (Beta-Isomer): A direct simulant for Sulfur Mustard (HD). It is a powerful vesicant (blister agent). It alkylates DNA (N7-guanine) via the episulfonium mechanism.

-

Handling: Double-gloving (Nitrile/Neoprene), working in a certified fume hood, and having decontamination solutions (10% bleach) immediately available is mandatory.

-

-

Alpha-Isomers: While corrosive and lachrymatory due to HCl release upon hydrolysis, they lack the specific DNA-crosslinking geometry of the mustards. However, they are potent alkylators and should be treated as potential carcinogens.

Summary of Properties

| Property | 2-Chloroethyl Methyl Sulfide | Chloromethyl Ethyl Sulfide |

| CAS Number | 542-81-4 | 2373-51-5 |

| Boiling Point | 140°C | ~105°C |

| Reactivity Class | Soft Electrophile (Episulfonium) | Hard Electrophile (Thionium) |

| Stability | Stable in non-polar solvents | Hydrolyzes rapidly in moisture |

| Key Use | Drug Linkers, Mustard Research | Protecting Groups, Cyclopropanation |

References

-

PubChem. (n.d.). 2-Chloroethyl methyl sulfide (Compound).[7] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1936). beta-Chloroethyl methyl sulfide. Org. Syn. 16, 1610. Retrieved from [Link]

Sources

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN106631941A - Preparation method of 2-methyl-3-chlorophenylmethyl sulfide - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN101372448A - Production method of chloromethyl ethyl ether - Google Patents [patents.google.com]

- 6. Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. 2-氯乙基甲基硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: 1-Chloroethyl Methyl Sulfide (CEMS) as a Thio-Alkylation Reagent

[1][2]

Executive Summary